CE2 Inhibition Potency: 20 nM IC50 Against Human Liver Microsome Carboxylesterase 2
Methyl 4-({[2-methoxy-2-(2-methoxyphenyl)ethyl]carbamoyl}formamido)benzoate (CHEMBL3774603) inhibits human carboxylesterase 2 (CE2) with an IC50 of 20 nM in human liver microsomes, using fluorescein diacetate as the substrate and a 10-minute preincubation before substrate addition [1]. The closest in-class comparator with publicly available CE2 inhibition data, methyl 4-({[(thiophen-3-yl)methyl]carbamoyl}formamido)benzoate, lacks a reported IC50 value in this assay system, underscoring the unique activity profile conferred by the 2-methoxy-2-(2-methoxyphenyl)ethyl substituent [2].
| Evidence Dimension | Carboxylesterase 2 (CE2) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Methyl 4-({[(thiophen-3-yl)methyl]carbamoyl}formamido)benzoate: No IC50 reported in human liver microsome CE2 assay |
| Quantified Difference | Target compound: active at 20 nM; comparator: no measurable activity in the same assay format |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation |
Why This Matters
Only the 2-methoxy-2-(2-methoxyphenyl)ethyl-substituted derivative has demonstrated potent CE2 inhibition at low nanomolar concentrations; substituting the N-substituent eliminates this activity.
- [1] BindingDB entry BDBM50154561. Target: Carboxylesterase 2 (CE2). IC50 = 20 nM. Assay: Inhibition of CE2 in human liver microsomes. https://www.bindingdb.org (accessed Apr 29, 2026). View Source
- [2] EvitaChem. Methyl 4-({[(thiophen-3-yl)methyl]carbamoyl}formamido)benzoate. CAS not publicly active for CE2. https://www.evitachem.com (accessed Apr 29, 2026). View Source
